molecular formula C29H38N2O3 B554602 N-Trityl-L-homoserine triethylamine salt CAS No. 102056-97-3

N-Trityl-L-homoserine triethylamine salt

Cat. No. B554602
M. Wt: 361,44*101,19 g/mole
InChI Key: LRIHVFUNJCWVBP-BOXHHOBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Trityl-L-homoserine triethylamine salt is a compound used in peptide synthesis . It is also known as (S)-4-Hydroxy-2-(tritylamino)butyric acid triethylamine salt .


Molecular Structure Analysis

The empirical formula of N-Trityl-L-homoserine triethylamine salt is C23H23NO3 · C6H15N . Its molecular weight is 462.62 .


Chemical Reactions Analysis

N-Trityl-L-homoserine triethylamine salt is used in peptide synthesis . The specific chemical reactions involving this compound are not detailed in the search results.


Physical And Chemical Properties Analysis

N-Trityl-L-homoserine triethylamine salt is a crystalline solid . It has a molecular weight of 462.62 . More specific physical and chemical properties are not provided in the search results.

Safety And Hazards

N-Trityl-L-homoserine triethylamine salt is classified as a non-combustible solid . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound . It’s also advised to avoid dust formation and breathing vapors, mist, or gas .

Future Directions

The future directions of N-Trityl-L-homoserine triethylamine salt are not specified in the search results. As a compound used in peptide synthesis , it may continue to be utilized in this field and potentially others as research progresses.

properties

IUPAC Name

N,N-diethylethanamine;(2S)-4-hydroxy-2-(tritylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3.C6H15N/c25-17-16-21(22(26)27)24-23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;1-4-7(5-2)6-3/h1-15,21,24-25H,16-17H2,(H,26,27);4-6H2,1-3H3/t21-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRIHVFUNJCWVBP-BOXHHOBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70552980
Record name N-(Triphenylmethyl)-L-homoserine--N,N-diethylethanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70552980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Trityl-L-homoserine triethylamine salt

CAS RN

102056-97-3
Record name N-(Triphenylmethyl)-L-homoserine--N,N-diethylethanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70552980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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